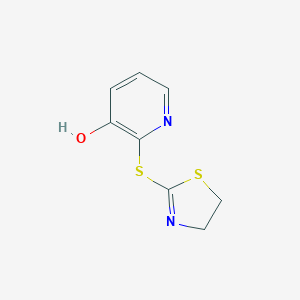
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline, also known as HPTT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiosemicarbazone derivative that has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline is not fully understood. However, it has been proposed that 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline exerts its antimicrobial activity by inhibiting bacterial DNA synthesis and disrupting the bacterial cell membrane. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline is thought to be due to its ability to inhibit the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to have both biochemical and physiological effects. In microbiology, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to inhibit bacterial growth and induce bacterial cell death. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to inhibit cancer cell growth and induce cancer cell death. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline in lab experiments is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one limitation of using 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline in lab experiments is its potential toxicity, which requires further investigation.
Orientations Futures
For research on 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline include exploring its potential applications in the development of new antibiotics and cancer therapies. In addition, further research is needed to fully understand the mechanism of action of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline and its potential toxicity. Furthermore, the development of new synthesis methods for 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline may lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline involves the reaction of 2-acetylpyridine thiosemicarbazone with sodium sulfide in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been found to yield a high purity and yield of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline.
Applications De Recherche Scientifique
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been the subject of scientific research due to its potential applications in various fields. In microbiology, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
153334-55-5 |
|---|---|
Nom du produit |
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline |
Formule moléculaire |
C8H8N2OS2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pyridin-3-ol |
InChI |
InChI=1S/C8H8N2OS2/c11-6-2-1-3-9-7(6)13-8-10-4-5-12-8/h1-3,11H,4-5H2 |
Clé InChI |
ZFQZPHRTXILRDA-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=C(C=CC=N2)O |
SMILES canonique |
C1CSC(=N1)SC2=C(C=CC=N2)O |
Autres numéros CAS |
153334-55-5 |
Synonymes |
2-(3-hydroxy-2-pyridyl)-2-thiothiazoline 2-HPTT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
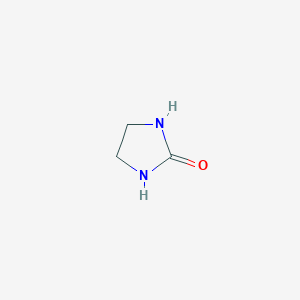
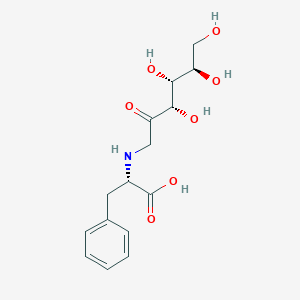
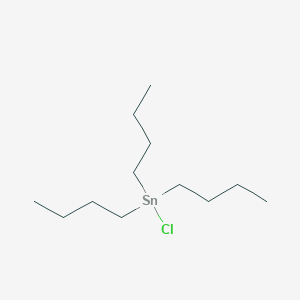
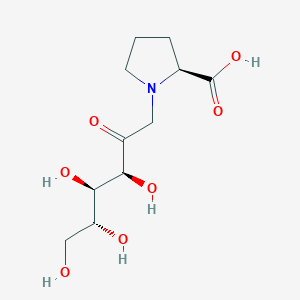

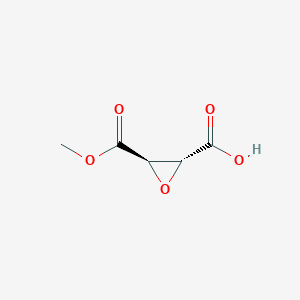
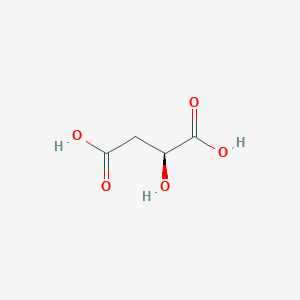
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
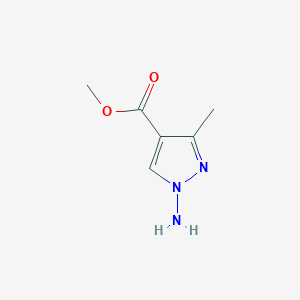
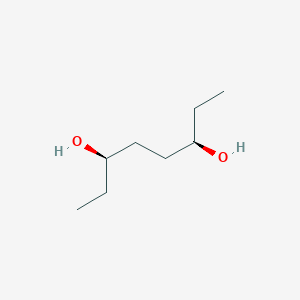
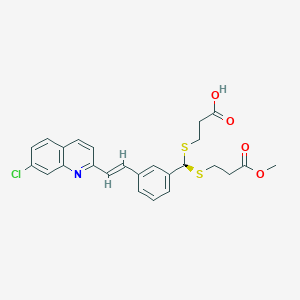
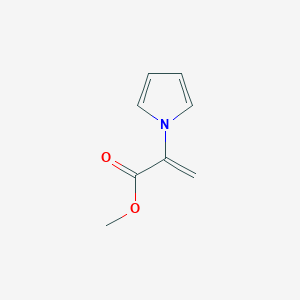
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)